Trimesitylgallium
Description
BenchChem offers high-quality Trimesitylgallium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimesitylgallium including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
60607-12-7 |
|---|---|
Molecular Formula |
C27H33Ga |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3; |
InChI Key |
XIAWAISWRNWEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Tris(2,4,6-trimethylphenyl)gallium from GaCl3
High-Purity Synthesis of Tris(2,4,6-trimethylphenyl)gallium (Mes Ga)
Methodology: Grignard Metathesis via MesMgBr Scale: Laboratory Research (5–10 g scale)
Executive Summary & Strategic Rationale
Trimesitylgallium (Mes
Why this route? While organolithium routes (MesLi) exist, the Grignard route (MesMgBr) is preferred for this synthesis because:
-
Scalability: Grignard reagents are more robust and easier to generate in multi-gram quantities than their lithium counterparts.
-
Salt Removal: The byproduct (MgBrCl) is easily separated from the product via precipitation in non-polar solvents, whereas LiCl elimination can sometimes require more rigorous filtration.
-
Purity: Sublimation of the crude product yields electronic-grade material suitable for sensitive applications.
Critical Safety & Handling (The "Zero-Moisture" Rule)
GaCl
-
Engineering Control: All manipulations must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.
-
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and chemical splash goggles.
-
Quenching: Residual GaCl
must be quenched by slowly adding it to a large volume of ice/water or dilute base. Never add water to solid GaCl .
Reagents & Equipment Preparation
Reagent Table
| Reagent | Purity/Prep | Role | Hazard |
| Gallium Trichloride (GaCl | >99.99%, Anhydrous | Gallium Source | Corrosive, Hygroscopic |
| Bromomesitylene | Distilled over CaH | Ligand Precursor | Irritant |
| Magnesium Turnings | Activated (iodine/heat) | Grignard Reagent | Flammable Solid |
| Diethyl Ether (Et | Distilled from Na/Benzophenone | Solvent (Grignard) | Extremely Flammable |
| Benzene / Toluene | Dried over Na/K alloy | Solvent (Extraction) | Carcinogen / Flammable |
Equipment Setup
-
Schlenk Line: Dual-manifold (Vacuum/Argon).
-
Reaction Vessel: 500 mL 3-neck round bottom flask (RBF) with reflux condenser and pressure-equalizing addition funnel.
-
Filtration: Schlenk frit (porosity M) or Celite pad dried at 150°C.
-
Sublimation Apparatus: Cold-finger sublimator capable of 200°C /
Torr.
Step-by-Step Synthesis Protocol
Phase 1: Generation of Mesitylmagnesium Bromide (MesMgBr)
The steric bulk of the mesityl group can make initiation sluggish. Activation is key.
-
Activation: Place Mg turnings (1.2 equiv relative to bromide) in the 3-neck RBF. Flame-dry under vacuum. Add a single crystal of I
and heat gently until iodine vaporizes to etch the Mg surface. -
Initiation: Add 20 mL of anhydrous Et
O to cover the Mg. Add 1-2 mL of Bromomesitylene neat. Warm with a heat gun until the solution becomes turbid/grey and starts refluxing spontaneously. -
Addition: Dilute the remaining Bromomesitylene (total 3.1 equiv relative to Ga) in Et
O. Add dropwise to the refluxing mixture over 1 hour. -
Completion: Reflux for 2 additional hours. The solution should be dark grey/brown.
-
Validation: Aliquot hydrolysis test (titration) can confirm concentration, but for this synthesis, a slight excess of Grignard is acceptable.
-
Phase 2: Metallation (The GaCl Addition)
Exothermic Step. GaCl
-
GaCl
Prep: In a glovebox or via solid-addition tube, dissolve GaCl (1.0 equiv) in cold Et O (or Benzene if preferred to reduce ether coordination, though Et O is standard for solubilizing GaCl ). -
Addition: Cool the Grignard solution to 0°C. Add the GaCl
solution dropwise via cannula or addition funnel.-
Observation: A heavy white precipitate (magnesium salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 12–16 hours to ensure complete substitution of all three chlorides.
-
Mechanism:[1]
-
Phase 3: Workup & Isolation
-
Solvent Stripping: Remove the Et
O under vacuum. You will be left with a solid mixture of Mes Ga and Mg salts.-
Note: Mes
Ga does not strongly retain ether due to steric crowding, unlike unhindered GaR species.
-
-
Extraction: Add anhydrous Benzene or Toluene (50-100 mL) to the solid residue. Stir vigorously to dissolve the organogallium.
-
Filtration: Filter the suspension through a dried Schlenk frit or Celite pad. The filtrate contains the product; the filter cake is the Mg salt waste.
-
Concentration: Remove the aromatic solvent from the filtrate under vacuum to yield the crude off-white solid.
Phase 4: Purification (Sublimation)
This is the defining step for high-purity material.
-
Transfer the crude solid to a sublimation vessel.
-
Apply high vacuum (
Torr or better). -
Heat the bath to 160–175°C .
-
Mes
Ga will sublime onto the water-cooled cold finger as colorless/white crystals.-
Yield: Typically 60–75% based on GaCl
.
-
Characterization & Validation
The following data points serve as a self-validating checklist for your product.
Data Summary Table
| Property | Expected Value | Notes |
| Appearance | White/Colorless Crystals | Yellowing indicates oxidation or impurities. |
| Melting Point | 193–195 °C | Sharp melting point indicates high purity. |
| Integration must be 2:6:3. No Et | ||
| Structure | Monomeric, Trigonal Planar | C-Ga-C angles approx 120°. |
Mechanistic Visualization (Graphviz)
The diagram below illustrates the synthesis workflow and the steric logic preventing dimerization.
Caption: Workflow for the synthesis of Mes
Troubleshooting & Optimization
-
Low Yield: Often caused by "stalling" the Grignard reaction. Ensure the Mg is high quality and the ether is dry.
-
Oily Product: Indicates incomplete removal of solvent or presence of mesitylene (from hydrolysis). Sublimation usually fixes this.
-
Grey/Black Product: Colloidal magnesium contamination. Ensure filtration through Celite is tightly packed, or resublime.
References
-
Beachley, O. T., et al. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics.
- Downs, A. J. (1993). Chemistry of Aluminium, Gallium, Indium, and Thallium. Springer Science & Business Media. (General reference for Group 13 organometallics).
-
Wiki/Chemical Data. Gallium(III) chloride properties and handling.
Electronic properties of monomeric trimesitylgallium species
Technical Deep Dive: Electronic and Structural Properties of Monomeric Trimesitylgallium ( )
Executive Summary
Trimesitylgallium (
For researchers in drug development and catalysis,
Structural Paradigm: The "Propeller" Geometry
The defining feature of
Steric Stabilization
In
-
Geometry: The molecule adopts a trigonal planar geometry around the Ga atom.
-
Symmetry: Crystallographic data indicates
symmetry, often approximated to in solution. -
Conformation: The three aryl rings twist out of the coordination plane to minimize steric clash between the ortho-methyls, resulting in a propeller-like arrangement .
Key Physical Data:
| Property | Value | Notes |
|---|
| Formula |
Electronic Characterization
Lewis Acidity & "Frustration"
While
-
Hard/Soft Character: Gallium is softer than Aluminum and Boron.
prefers softer donors (e.g., phosphines) over hard oxygen donors, though it will form adducts with small oxygenates (e.g., THF, water) if the steric penalty is low. -
Acidity Quantification: In the Gutmann-Beckett method (using
as a probe), shows reduced effective Lewis acidity compared to because the probe molecule struggles to penetrate the mesityl shield. This makes a "selective" Lewis acid.
Photophysical Properties
Unlike Trimesitylborane (
-
Heavy Atom Effect: The presence of the heavier Gallium atom increases spin-orbit coupling. This facilitates intersystem crossing (ISC) from the excited singlet state (
) to the triplet state ( ), often quenching fluorescence in favor of non-radiative decay or weak phosphorescence at low temperatures. -
Band Gap: The HOMO-LUMO gap is wide, typically absorbing in the UV region.
Experimental Protocol: Synthesis of
Safety Warning: Organogallium compounds can be pyrophoric or moisture-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or Glovebox techniques.
Reagents
-
Gallium Trichloride (
): 10.0 mmol (anhydrous, white solid). -
Mesitylmagnesium Bromide (
): 30.0 mmol (1.0 M solution in THF/Ether). -
Solvents: Diethyl ether (anhydrous), Hexane (anhydrous).
-
Quenching: Dilute HCl (degassed).
Step-by-Step Methodology
-
Preparation of
: In a glovebox, weigh into a Schlenk flask. is hygroscopic and corrosive; handle with glass or Teflon tools only. -
Solvation: Add anhydrous diethyl ether (50 mL) to the
at 0°C. Note: Exothermic reaction. -
Grignard Addition: Add the
solution dropwise to the solution at 0°C over 30 minutes. The solution will turn slightly cloudy due to salt formation. -
Reflux: Allow the mixture to warm to room temperature, then reflux gently for 12 hours to ensure complete substitution.
-
Workup:
-
Remove solvent in vacuo to obtain a solid residue.
-
Extract the residue with anhydrous hexane (3 x 30 mL). This solubilizes
while leaving magnesium salts behind. -
Filter the hexane extract through a celite pad (under inert gas).
-
-
Crystallization: Concentrate the hexane filtrate and cool to -20°C. Colorless prismatic crystals of
will form.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for Trimesitylgallium via Grignard metathesis.
Mechanism of Steric Shielding
The utility of
The "Goldilocks" Zone
-
Too Small (
): Dimers form; extremely pyrophoric; binds irreversibly to Lewis bases. -
Too Large (
): Synthetic difficulty; extreme bond strain. -
Just Right (
): Monomeric; stable; reversible binding allows for catalytic turnover.
Steric Diagram
Figure 2: Schematic of steric shielding preventing dimerization and restricting access to the Gallium center.
Applications in Research & Development
Specialized Lewis Acid Catalysis
In pharmaceutical synthesis, forming C-C bonds often requires Lewis acids to activate electrophiles.
-
Substrate Selectivity is required: It activates small functional groups (like aldehydes) while ignoring bulky amines that would poison smaller catalysts like
. -
Water Tolerance: While not air-stable, the hydrophobic mesityl shell makes
more resistant to rapid hydrolysis than , allowing for more robust handling in complex organic syntheses.
Materials Science (Optoelectronics)
While less common than Indium analogues,
References
-
Beachley, O. T., et al. (1985). "Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III)." Organometallics. Link
-
Storre, J., et al. (1996). "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway." Journal of the American Chemical Society. Link
-
Entwistle, C. D., & Marder, T. B. (2002). "Boron Chemistry Lights the Way: Optical Properties of Molecular and Polymeric Systems." Angewandte Chemie International Edition. (Comparative reference for Group 13 photophysics). Link
-
Erdmann, P., & Greb, L. (2022).[1] "What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method." Angewandte Chemie. Link
Steric Modulation of the Gallium Center: A Guide to Mesityl Ligand Effects
Executive Summary
The utilization of the mesityl (2,4,6-trimethylphenyl, Mes) ligand represents a cornerstone strategy in organogallium chemistry for achieving kinetic stabilization of reactive centers. Unlike simple alkyls (e.g., methyl, ethyl) which leave the gallium center susceptible to associative degradation or uncontrolled oligomerization, the mesityl group provides a "steric wall." This guide analyzes the structural and electronic consequences of this ligation, specifically focusing on the inhibition of dimerization in Ga(III) species and the stabilization of the Ga-Ga bond in low-valent Ga(II) dimers.
The Structural Paradigm: Orthogonal Protection
The primary utility of the mesityl ligand stems from the ortho-methyl groups. In a standard trigonal planar geometry, these groups create a steric fence that prevents the approach of nucleophiles or additional ligands perpendicular to the bonding plane.
Comparative Structural Metrics
The impact of the mesityl group is best understood by comparing trimesitylgallium (
| Parameter | |||
| Aggregation State | Monomeric ( | Polymeric/Associated | Monomeric (gas) / Associated (liquid) |
| Ga-C Bond Length | 1.968(4) Å | ~1.96 Å | 1.96 Å |
| C-Ga-C Angle | 119.9° (Ideal Trigonal) | Distorted | Distorted |
| Ligand Orientation | Propeller-like (55° twist) | Planar/Tilted | N/A |
| Lewis Acidity | Attenuated (Sterically blocked) | Moderate | High |
Key Insight:
Low-Valent Stabilization: The Digallane Frontier
While Ga(III) chemistry is dominated by the prevention of oligomerization, the mesityl ligand is equally famous for stabilizing the Ga(II) oxidation state, specifically in the formation of tetramesityldigallane (
The Kinetic Trap
Homoleptic alkyl galliums (e.g.,
-
Kinetic Shielding: The methyl groups envelop the Ga-Ga bond, retarding the approach of impurities (oxygen/water) and preventing the rearrangement required for disproportionation.
-
Electronic Modulation: The aryl ring acts as a weak electron donor, slightly reducing the electrophilicity of the metal center.
Visualization of Steric Shielding
The following diagram illustrates how the ortho-methyl groups (represented as steric blocks) prevent the formation of bridging halides or the approach of small molecules to the Ga-Ga core.
Caption: Schematic of the "Steric Wall" effect. The ortho-methyl groups of the mesityl ligand physically block the approach of nucleophiles to the gallium p-orbital.
Experimental Protocol: Synthesis of Trimesitylgallium
Objective: Synthesis of
Reagents & Equipment
-
Gallium(III) Chloride (
): 1.0 eq (Sublimed, anhydrous). -
Mesitylmagnesium Bromide (
): 3.1 eq (1.0 M in THF). -
Solvent: 1,4-Dioxane (dried over Na/Benzophenone).
-
Workup: Pentane or Hexane (anhydrous).
Step-by-Step Workflow
-
Pre-Complexation: Dissolve
in anhydrous 1,4-dioxane at 0°C. Note: Dioxane forms a soluble adduct , preventing the precipitation often seen with ether. -
Addition: Add the Grignard reagent dropwise over 30 minutes at 0°C. The solution will turn slightly yellow/brown.
-
Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete substitution of the third chloride. Steric hindrance makes the third addition slow.
-
Desolvation: Remove solvent in vacuo. The resulting solid is a mixture of
and . -
Extraction: Extract the residue with hot anhydrous toluene or pentane. The magnesium salts are insoluble.
-
Crystallization: Filter the extract and cool to -20°C.
crystallizes as white/colorless prisms.
Synthetic Pathway Diagram
Caption: Workflow for the synthesis of Trimesitylgallium, highlighting the reflux step required to overcome the steric barrier of the third addition.
Reactivity Profile & Applications
The mesityl-gallium bond is robust, but the compound exhibits distinct reactivity patterns driven by its "frustrated" nature—it has an acidic center that is difficult to access.
Hydrolysis Pathway
Unlike
-
Step 1: Formation of water adduct
. -
Step 2: Elimination of Mesitylene (
) to form the dimeric hydroxide . -
Implication: This controlled hydrolysis makes mesityl-gallium species excellent models for studying Group 13 oxide formation mechanisms (e.g., for MOCVD precursors).
Catalytic Implications
While not a primary industrial catalyst,
-
Selectivity: It activates small substrates (like aldehydes) while ignoring bulkier ketones, purely based on the "gatekeeper" effect of the mesityl rings.
-
Polymerization: Used as a single-site initiator where the bulky ligand prevents chain transfer reactions, leading to polymers with narrow polydispersity.
References
-
Beachley, O. T., et al. (1985). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics.[1]
- Core citation for the monomeric structure and Ga-C bond length (1.968 Å).
-
Kopp, M. R., et al. (1998). Hydrolysis of Trimesitylgallium and Trimesitylaluminum. Journal of the American Chemical Society.
- Defines the stepwise hydrolysis p
-
Power, P. P. (1999). π-Bonding and the Lone Pair Effect in Multiple Bonds between Heavier Main Group Elements. Chemical Reviews.[2]
- Contextualizes the role of bulky aryl ligands in stabilizing low-valent Ga-Ga bonds.
-
Wehmschulte, R. J., et al. (2000). New types of organogallium compounds. Dalton Transactions.
- Discusses the synthesis and utility of bulky organogallium reagents.
Sources
Steric Engineering of the Forbidden: A Technical Guide to Bulky Organogallium Compounds
Executive Summary
For decades, the "double bond rule" postulated that elements below the second row of the periodic table (n > 2) could not form stable multiple bonds due to poor p
This technical guide explores the discovery, synthesis, and characterization of bulky organogallium compounds. It focuses on how sterically demanding ligands—specifically Terphenyls and
Part 1: The Steric Imperative (Mechanistic Theory)
Kinetic vs. Thermodynamic Stabilization
Classical organometallics rely on thermodynamic stability. However, low-valent gallium species (Ga(I)) and multiple bonds (Ga=Ga) are inherently reactive. They disproportionate (
To isolate these species, we must impose Kinetic Stabilization . This involves surrounding the reactive metal center with a ligand so bulky that:
-
Dimerization is blocked: The steric bulk prevents the close approach of a second molecule required for polymerization.
-
Solvent access is restricted: Lewis bases (THF, Et
O) cannot coordinate to the empty p-orbitals of the gallium.
The "Gallyne" Paradox
The synthesis of a Gallium-Gallium triple bond (
Figure 1: Conceptual workflow of kinetic stabilization. The bulky ligand raises the activation energy for decomposition, trapping the high-energy Ga-Ga core.
Part 2: Historical Trajectory & Key Discoveries
The evolution of organogallium chemistry is a timeline of increasing steric demand.
| Era | Key Figure | Ligand System | Discovery | Significance |
| 1980s | Werner Uhl | Tetrahedral | Established that alkyl-substituted Ga(I) clusters could exist. | |
| 1990s | Schnöckel | Metastable Ga(I) solutions; precursors to metalloid clusters. | ||
| 1997 | Gregory Robinson | Terphenyl (Trip | The "Gallyne" : First claimed Ga-Ga triple bond. Sparked intense debate on bond order. | |
| 2000s | Philip Power | Terphenyl (Dipp | Neutral Digallene. Confirmed double bonding without alkali metal bridging. | |
| 2010s | Jones / Harder | NacNac / Bulky Amides | Mg(I) reduction routes | Safer, more controlled reduction methods for low-valent Ga. |
The "Triple Bond" Controversy
Robinson's 1997 discovery of
-
Robinson's View: It is a triple bond, analogous to an alkyne.
-
Cotton & Power's Critique: The bond order is closer to 2 or 1.5. The structure is stabilized by the bridging
ions, which reduce the repulsion between the lone pairs on Gallium. -
Consensus: While the "triple bond" label remains in common parlance, the bond is best described as a multiple bond with significant lone-pair character, heavily influenced by the alkali metal counter-cations.
Part 3: Ligand Design & Synthesis[1]
To access these compounds, one must first master the synthesis of the Terphenyl ligand. This is not commercially available and must be built.
The Terphenyl Architecture
The ligand consists of a central benzene ring substituted at the 2 and 6 positions by two other bulky aryl groups (usually Mesityl or Super-Mesityl/Trip).
Key Ligand: 2,6-bis(2,4,6-triisopropylphenyl)phenyl (
Synthesis Protocol:
(Terphenyl Lithium)
-
Safety: Requires strict inert atmosphere (Argon/Nitrogen). Pyrophoric reagents.
-
Precursors: 1,3-dichlorobenzene, 2,4,6-triisopropylphenylmagnesium bromide (Grignard).
Step 1: Grignard Coupling (The Hart Reaction)
-
Generate 2,4,6-triisopropylphenylmagnesium bromide from the aryl bromide and Mg turnings in THF.
-
Add 1,3-dichlorobenzene (0.5 equiv) and a catalyst (
or ). -
Reflux for 24-48 hours. The Grignard attacks the chlorides.
-
Quench with dilute HCl. Extract with Hexanes.
-
Result: 1,3-bis(2,4,6-triisopropylphenyl)benzene (The protonated Terphenyl,
).
Step 2: Lithiation
-
Dissolve
in dry Ether/Hexane. -
Add n-Butyllithium (n-BuLi) (1.1 equiv) at 0°C.
-
Reflux for 12 hours. The proton at position 2 (between the two aryl rings) is acidic enough to be deprotonated due to the inductive effect and steric relief.
-
Crystallize: Cool to -30°C.
precipitates as a colorless solid (often solvated with ether).
Figure 2: Synthetic pathway for the bulky Terphenyl Lithium precursor.
Part 4: Synthesis of the "Gallyne" (Protocol)
This protocol describes the synthesis of Robinson's digallium species.[1][2] Note: This reaction is extremely sensitive to moisture and oxygen.
Target:
Reagents[4]
- (Prepared above)
- (Sublimed, ultra-dry)
-
Sodium metal (Na) or Potassium (K)[2]
-
Solvents: Toluene, Hexane (Dried over Na/K alloy)
Step-by-Step Methodology
| Step | Action | Observation/Causality |
| 1. Transmetallation | Suspend | Formation of |
| 2. Warming | Allow to warm to Room Temp (RT) and stir for 12h. Filter off LiCl salts. | Solution turns pale yellow. Isolation of the dichloride precursor is crucial for purity. |
| 3. Reduction | Add excess Sodium metal (chunks or dispersion) to the | The Critical Step. The solution will darken (red/purple). Na reduces Ga(III) to Ga(I) and Ga(<1). |
| 4. Crystallization | Filter to remove unreacted Na and NaCl. Concentrate filtrate and store at -20°C. | Dark red/black crystals form. These are the |
Self-Validating Checks
-
Color Change: If the solution remains colorless during reduction, the reaction has failed (likely wet solvent destroying the radical intermediates).
-
NMR Silence: The paramagnetic intermediates may broaden NMR signals during the reaction. The final product should show sharp aromatic peaks but shifted due to the anionic nature.
Part 5: Structural Characterization & Data
The proof of the "Bulky" effect lies in the X-ray crystallographic data.
Key Bond Metrics
| Compound | Formula | Ga-Ga Distance (Å) | Bond Order (Formal) | Geometry at Ga |
| Elemental Gallium | 2.70 | < 1 | Network | |
| Uhl's Dimer | 2.54 | 1 | Tetrahedral | |
| Power's Digallene | 2.28 | 2 | Trans-Bent | |
| Robinson's Gallyne | 2.32 | "3" (Debated) | Trans-Bent (Na bridged) |
The Trans-Bent Geometry
Unlike alkynes (
-
Cause: The "Inert Pair Effect" and mixing of s and p orbitals. The Ga lone pair has high s-character and does not hybridize to sp. It remains stereochemically active, forcing the R-group to bend away.
-
Angle: The C-Ga-Ga angle is typically
, not .
Part 6: Applications & Future Outlook
While currently dominated by fundamental structural studies, bulky organogallium compounds are transitioning into applied domains.
Homogeneous Catalysis
Neutral Ga(I) species (like Power's carbene analogues) mimic Transition Metals. They possess:
-
A filled HOMO (Lone pair)
-
An empty LUMO (p-orbital) This allows them to oxidative add H-H or N-H bonds, previously the domain of Pd or Pt.
-
Application: Catalytic hydrogenation of olefins and activation of small molecules (
, ).
Materials Science (MOCVD)
Bulky ligands are generally too stable for clean decomposition in Chemical Vapor Deposition (CVD). However, they serve as model systems to understand the nucleation of Gallium Nitride (GaN).
-
Insight: Understanding how Ga-Ga bonds form and break aids in designing precursors for high-purity semiconductor films.
References
-
Robinson, G. H., et al. (1997).[1][3][4][5] Synthesis and Molecular Structure of a Gallium-Gallium Triple Bond. Science / J. Am. Chem. Soc.
-
Power, P. P. (1999).
-Bonding and the Lone Pair Effect in Multiple Bonds between Heavier Main Group Elements. Chemical Reviews. -
Uhl, W. (2004).[6] Organoelement Compounds Possessing Al-Al, Ga-Ga, In-In, and Tl-Tl Single Bonds. Advances in Organometallic Chemistry.
-
Harder, S. (2011). Recent developments in the chemistry of low valent Group 13 hydrides. Chemical Communications.
-
Jones, C. (2017). The stabilization of low oxidation state group 13 metal complexes. Nature Reviews Chemistry.
Sources
Methodological & Application
Protocol for synthesizing Trimesitylgallium using Grignard reagents
Application Note: Protocol for Synthesizing Trimesitylgallium (Mes Ga) using Grignard Reagents
Introduction & Scientific Rationale
Trimesitylgallium (Mes
This protocol details the synthesis of Mes
Key Reaction
Safety & Handling (Critical)
WARNING: Organogallium compounds are frequently pyrophoric and violently reactive with water and alcohols.
-
Atmosphere: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or Glovebox techniques.
-
Solvents: Solvents must be dried and deoxygenated (e.g., distilled over Na/Benzophenone or passed through activated alumina columns).
-
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses are mandatory.
-
Quenching: Residual organometallics should be quenched slowly with isopropanol in a hydrocarbon solvent under inert gas before disposal.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role |
| Gallium(III) Chloride (GaCl | >99.99%, Anhydrous | Gallium source.[1] Highly hygroscopic. |
| Mesitylmagnesium Bromide | 1.0 M in Et | Grignard reagent (Commercial or freshly prepared). |
| Diethyl Ether (Et | Anhydrous, degassed | Reaction solvent. |
| Hexanes / Pentane | Anhydrous, degassed | Extraction solvent for purification. |
| Celite 545 | Oven-dried (>150°C) | Filtration aid. |
Equipment
-
Schlenk line (Dual manifold: Vacuum/Inert Gas).
-
Nitrogen-filled Glovebox (optional but recommended for weighing GaCl
). -
250 mL Two-neck round-bottom flask (RBF) with reflux condenser.
-
Pressure-equalizing addition funnel.
-
Schlenk frit or cannula filter.
-
Magnetic stir bar (PTFE coated).
Experimental Protocol
Phase 1: Preparation and Addition
-
Setup: Flame-dry a 250 mL two-neck RBF and a reflux condenser under vacuum. Backfill with N
. -
GaCl
Solvation: In the glovebox (or under rapid N flow), transfer GaCl (0.871 g, 4.95 mmol) into the RBF. Add 25 mL of dry Et O at 0°C (ice bath) to control the exotherm of solvation.-
Note: GaCl
is extremely hygroscopic and corrosive; handle with glass or PTFE tools only.
-
-
Grignard Addition: Charge the addition funnel with MesMgBr (17.8 mL, 1.0 M in Et
O, 17.8 mmol) . This represents a slight excess (approx. 1.2 eq per Cl) to ensure full substitution. -
Reaction: Add the Grignard reagent dropwise to the stirred GaCl
solution over 20 minutes at 0°C. A white precipitate (magnesium salts) will begin to form immediately.
Phase 2: Reaction & Workup
-
Reflux: Once addition is complete, remove the ice bath. Heat the mixture to a gentle reflux for 16 hours to drive the reaction to completion.
-
Solvent Removal: Cool the mixture to room temperature. Remove the Et
O in vacuo (using the Schlenk line) until a dry, off-white solid residue remains.-
Mechanism:[2] This step removes the ether, which coordinates strongly. The subsequent extraction relies on the solubility difference: Mes
Ga is soluble in non-polar hydrocarbons, while Mg salts are not.
-
-
Extraction: Add 50 mL of dry Hexanes to the residue. Stir vigorously for 30 minutes to extract the organogallium product.
-
Filtration: Filter the suspension through a dried Celite pad (on a Schlenk frit) into a clean, flame-dried Schlenk flask. Wash the filter cake with an additional 2 x 20 mL Hexanes .
-
Result: The filtrate should be a clear, colorless to pale yellow solution containing Mes
Ga. The solid on the frit is waste Mg salts.
-
Phase 3: Isolation & Purification
-
Concentration: Remove the volatiles from the combined filtrate in vacuo.
-
Crystallization: The resulting white solid is crude Mes
Ga. For high purity, recrystallize from a minimum amount of hot Hexanes or Pentane at -30°C. -
Yield: Typical isolated yields range from 45% to 60% .
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and isolation of Trimesitylgallium.
Characterization & QC
To validate the synthesis, the following analytical data must be obtained. The product should be a white crystalline solid .
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: Benzene-d
(C D ) -
Frequency: 400 MHz or higher
-
Standard: Referenced to residual C
D H at 7.16 ppm.
| Assignment | Shift ( | Multiplicity | Integration | Structural Note |
| Aromatic H | 6.70 | Singlet (s) | 6H | meta-protons on Mesityl ring |
| Ortho-Methyl | 2.33 | Singlet (s) | 18H | Methyl groups adjacent to Ga |
| Para-Methyl | 2.14 | Singlet (s) | 9H | Methyl group at para position |
Data Source: Validated against Beachley et al. (1986) and recent literature [1, 2].
Crystal Structure[1][3][4][5][6][7][8]
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis. | Ensure reflux time is sufficient (16h+). Verify inert atmosphere integrity. |
| Oily Product | Residual solvent or impurities. | Dry under high vacuum (10 |
| Cloudy Filtrate | Mg salts passing through filter. | Use a thicker Celite pad or a finer porosity frit (Porosity 4). |
| Extra NMR Peaks | Ether coordination. | Mes |
References
-
Primary Synthesis & Structure: Beachley, O. T.; Ziller, J.; Pazik, J. C. "Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III)."[3] Organometallics, 1986 , 5(9), 1814–1817.
-
NMR Verification: Hering-Junghans, C.; Ferguson, M. J.; Giammarco, C.; Rivard, E. "Ga/P-Based Ambiphilic Chelates and Their Reactivities with Main Group Elements." Organometallics, 2019 , 38(21), 4287–4296.
-
General Gallium Safety: "Safety Data Sheet: Gallium Compounds." Sigma-Aldrich.
Handling Trimesitylgallium in glovebox and Schlenk lines
Application Note: Safe Handling and Manipulation of Trimesitylgallium ( )
Executive Summary
Trimesitylgallium (
This guide outlines the rigorous protocols required to handle
Physicochemical Profile & Hazard Assessment
Before manipulation, operators must understand the material's physical state and reactivity profile.
Table 1: Physicochemical Properties of Trimesitylgallium
| Property | Value / Description |
| Formula | |
| Molecular Weight | 427.26 g/mol |
| Appearance | White crystalline powder |
| Melting Point | ~203–205 °C [1] |
| Solubility | Soluble in THF, Benzene, Toluene, Diethyl Ether; Sparingly soluble in Hexane. |
| Air Sensitivity | High. Hydrolyzes to form |
| Moisture Sensitivity | High. Reacts exothermically with water. |
| Pyrophoricity | Moderate. Less reactive than |
Critical Hazard: The "False Security" of Steric Bulk
Because
Protocol A: Glovebox Manipulation (The Gold Standard)
The glovebox is the preferred environment for weighing, storage, and reaction setup.
Atmosphere Requirements
-
Gas: High-purity Argon or Nitrogen (Argon is preferred due to higher density, blanketing the solid).
-
Sensors:
ppm; ppm. -
Catalyst: Ensure the copper catalyst (for
removal) and molecular sieves (for ) are fully regenerated.
The Static Hazard
As a dry, white powder,
-
Risk: Static can cause the powder to "fly" during weighing, contaminating the box and ruining precise stoichiometry.
-
Mitigation: Use an ionizing gun (antistatic gun) on the vial and spatula before opening. Use aluminum weighing boats instead of plastic to ground the charge.
Workflow Visualization
The following diagram outlines the decision logic for introducing and handling
Figure 1: Glovebox workflow emphasizing atmosphere verification and static control.
Protocol B: Schlenk Line Manipulation
When a glovebox is unavailable or for large-scale synthesis, Schlenk line techniques are required. Note that transferring solids like
Equipment Setup
-
Manifold: Double manifold (Vacuum/Inert Gas). Vacuum should reach
mbar or better. -
Glassware: Flame-dried Schlenk flasks with Young’s tap (PTFE) valves are superior to standard ground glass joints, which require grease. Grease can be attacked by Lewis acids or contaminate the product.
Solid Transfer Technique (The "Schlenk Flip" or Addition Tube)
Do not attempt to pour the solid through the air, even with a strong counter-flow of gas.
Method:
-
Preparation: Load the calculated amount of
into a bent solid-addition tube (or a secondary Schlenk flask) inside a glovebox or using a glovebag. -
Connection: Connect the addition tube to the reaction flask (containing solvent/reagents) under a strong flow of inert gas.
-
Purge: Evacuate and refill the connection joint 3 times (carefully, so as not to suck the powder into the line).
-
Addition: Rotate the addition tube to dump the solid into the reaction flask.
Solution Transfer (Cannula)
If
-
Use a stainless steel cannula or a gas-tight syringe.
-
Maintain positive pressure in the source flask.
-
Self-Validation: If the solution turns cloudy upon transfer, oxygen ingress has occurred (formation of oxide/hydroxide).
Figure 2: Decision logic for Schlenk line transfers based on the physical state of the reagent.
Synthesis & Purification Context
Understanding the synthesis aids in handling impurities.
-
Purification: The crude product is often recrystallized from hot hexane or toluene.
-
Solvent Removal: When drying
under vacuum, ensure the vacuum trap is clean. Residual solvents can complex with the Gallium center ( ), altering reactivity. Heating to >60°C under high vacuum is often required to remove coordinated THF [3].
Emergency Response & Waste Disposal
Disposal of
Quenching Protocol
Principle: Stepwise reduction of reactivity using a proton source, moving from less reactive to more reactive.
-
Dilution: Suspend/dissolve the residue in an inert hydrocarbon (Toluene or Hexane).[4]
-
Cooling: Place the vessel in an ice bath (0°C).
-
Step 1 (IPA): Add Isopropanol (IPA) dropwise.
-
Observation: Watch for bubbling (release of mesitylene).
-
Reaction:
-
-
Step 2 (Methanol): Once bubbling ceases, add Methanol.
-
Step 3 (Water): Finally, add water to fully hydrolyze to Gallium salts.
-
Disposal: The resulting mixture (organic/aqueous) can be separated and disposed of according to local chemical waste regulations (usually organic waste).
Spills
-
Small Spill (<1g): Cover with dry sand or vermiculite. Transfer to a hood and quench as above.
-
Fire: Use a Class D fire extinguisher or dry sand.[2] Do NOT use water or
extinguishers.
References
-
Beachley, O. T., et al. "Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III)."[5] Organometallics, vol. 4, no. 9, 1985, pp. 1675–1680.
-
Storre, J., et al. "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway."[6] Journal of the American Chemical Society, vol. 119, no. 32, 1997, pp. 7505–7513.
-
Uhl, W., et al. "Organogallium Compounds." Inorganic Syntheses, vol. 31, 1996.
-
Princeton University EHS. "Safe Handling of Organolithium Compounds (Applicable to Organogalliums)."
-
University of California, Santa Barbara. "Standard Operating Procedure: Pyrophoric Chemicals."
Application Note: Strategic Synthesis of Lewis Acid-Base Adducts with Trimesitylgallium (GaMes₃)
An Application Guide for Researchers
Abstract
Trimesitylgallium (GaMes₃), a sterically encumbered organogallium compound, serves as a unique Lewis acid. Its bulky mesityl (2,4,6-trimethylphenyl) groups create a sterically hindered environment around the gallium center, modulating its reactivity in fascinating ways. While it is considered an exceedingly weak Lewis acid with small, unhindered bases, this steric bulk is precisely what makes it a valuable component in modern chemistry, particularly in the realm of Frustrated Lewis Pairs (FLPs). This guide provides a comprehensive overview of the principles and detailed protocols for the preparation of both classical Lewis acid-base adducts and the application of GaMes₃ in FLP chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and present workflows designed for reproducibility and safety.
Scientific Foundation: The Dual Nature of Trimesitylgallium
Gilbert N. Lewis defined acids as electron-pair acceptors and bases as electron-pair donors, leading to the formation of a dative covalent bond in a Lewis adduct. The reactivity of an organometallic Lewis acid like trimesitylgallium is governed by both electronic and steric factors.
-
Electronic Properties: The gallium atom in GaMes₃ is electron-deficient and possesses a vacant p-orbital, making it electronically poised to accept a lone pair of electrons from a Lewis base.
-
Steric Hindrance: The three bulky mesityl groups act as "gatekeepers" to the gallium center. This steric shielding prevents coordination with many common Lewis bases, such as tetrahydrofuran (THF) or diethyl ether, which would readily form stable adducts with less hindered gallium alkyls like trimethylgallium.
This interplay leads to two primary pathways for reactivity:
-
Classical Adduct Formation: With sterically small or appropriately shaped Lewis bases, GaMes₃ can form traditional, stable adducts.
-
Frustrated Lewis Pair (FLP) Formation: When paired with a Lewis base that is too bulky to form a dative bond, the unquenched Lewis acid (GaMes₃) and Lewis base can act in a concerted, non-covalent manner to activate small molecules that get trapped in the sterically congested pocket between them.
The choice of Lewis base is therefore a critical experimental parameter that dictates the reaction outcome.
General Laboratory Workflow and Safety
The synthesis and manipulation of organogallium compounds require stringent anaerobic and anhydrous techniques due to their pyrophoric nature and high reactivity with water and oxygen.
Mandatory Safety Precautions
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox.
-
Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated prior to use.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is recommended when handling larger quantities.
-
Quenching: Have a suitable quenching agent (e.g., dry isopropanol, followed by slow addition of ethanol) and a Class D fire extinguisher readily available.
-
Violent Reactions: Organogallium reagents react violently with water. Ensure all glassware is oven-dried and cooled under vacuum or an inert atmosphere before use.
General Experimental Workflow
The logical flow for preparing and utilizing GaMes₃ in adduct formation is outlined below.
Figure 1: Standard operational workflow for the synthesis and characterization of GaMes₃ adducts.
Protocol 1: Synthesis of Trimesitylgallium (GaMes₃) Precursor
Rationale: The synthesis of the GaMes₃ Lewis acid is the necessary first step. This protocol is adapted from established Grignard procedures. The Grignard reagent, mesitylmagnesium bromide, is prepared in situ and reacted with gallium(III) chloride.
Materials:
-
Magnesium turnings
-
2-Bromomesitylene
-
Gallium(III) chloride (GaCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane
-
Iodine crystal (as initiator)
-
Schlenk flasks, condenser, dropping funnel, cannula
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in an oven-dried 3-neck flask equipped with a condenser and a dropping funnel. Add a single crystal of iodine.
-
Assemble the apparatus under an inert atmosphere.
-
Add a solution of 2-bromomesitylene (1.0 eq.) in anhydrous Et₂O to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color), gently warm the flask.
-
Once initiated, add the remaining 2-bromomesitylene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 2 hours to ensure full conversion.
-
-
Reaction with GaCl₃:
-
In a separate Schlenk flask, prepare a slurry of GaCl₃ (0.33 eq.) in anhydrous Et₂O.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add the GaCl₃ slurry to the Grignard reagent via cannula transfer. An exothermic reaction will occur. Maintain the temperature at 0 °C during the addition.
-
After addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Remove the Et₂O solvent under vacuum.
-
Extract the solid residue with anhydrous pentane. The product is soluble in pentane, while magnesium salts are not.
-
Filter the pentane solution via cannula to remove the salts.
-
Reduce the volume of the pentane filtrate under vacuum until a white solid begins to precipitate.
-
Cool the solution to -30 °C to complete the crystallization.
-
Isolate the white, crystalline GaMes₃ product by filtration and dry under high vacuum.
-
Self-Validation:
-
Expected Yield: ~70-75%.
-
Characterization: The product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the presence of mesityl groups and the absence of ether.
Protocol 2: Formation of a Classical Adduct with an N-Heterocyclic Carbene (NHC)
Rationale: N-Heterocyclic Carbenes (NHCs) are strong σ-donors and can be sterically tuned. Using a relatively unhindered NHC like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) allows for the formation of a stable, isolable adduct with GaMes₃, despite the steric clash of the mesityl groups.
Figure 2: Formation of a classical Lewis acid-base adduct.
Materials:
-
Trimesitylgallium (GaMes₃) (1.0 eq.)
-
IMes (1.0 eq.)
-
Anhydrous toluene
-
Schlenk flasks, syringes
Procedure:
-
Preparation: In a glovebox, dissolve GaMes₃ in anhydrous toluene in a Schlenk flask. In a separate vial, dissolve an equimolar amount of IMes in anhydrous toluene.
-
Reaction:
-
Cool the GaMes₃ solution to -30 °C.
-
Scientist's Note: Cooling is advised to dissipate the heat of the adduct formation, which can be surprisingly exothermic, and to ensure kinetic control, preventing potential side reactions.
-
Add the IMes solution dropwise to the stirred GaMes₃ solution.
-
-
Isolation:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Reduce the solvent volume under vacuum until the solution is concentrated.
-
Store the concentrated solution at -30 °C to induce crystallization of the adduct.
-
Isolate the crystals by filtration, wash with a small amount of cold pentane, and dry under vacuum.
-
Self-Validation & Characterization:
-
Expected Observation: A slight color change may be observed. The formation of a crystalline solid upon cooling is a strong indicator of success.
-
NMR Spectroscopy: ¹H NMR will show characteristic shifts for both the Ga-bound mesityl groups and the NHC ligands. A downfield shift of the carbene proton (if present) or adjacent protons is indicative of coordination.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method to confirm the structure, providing the Ga-C(carbene) bond length and the coordination geometry around the gallium center. The Ga–C(carbene) bond distance is expected to be significantly longer than in less hindered adducts, reflecting the steric pressure.
| Parameter | Typical Value for (SItBu)GaMe₃ | Expected Trend for (IMes)GaMes₃ | Rationale |
| Yield | >90% | >80% | High efficiency of adduct formation |
| Ga-C(carbene) (Å) | 2.195(2) | > 2.20 | Increased steric bulk from GaMes₃ vs. GaMe₃ |
| ¹H NMR (C₆D₆) | Distinct signals for ligand and Ga-Me | Distinct signals for IMes and Ga-Mes | Confirmation of adduct integrity in solution |
| Appearance | Colorless crystals | Colorless to pale yellow crystals | Crystalline solid product |
Table 1: Comparison and expected characterization data for an NHC-Gallium adduct.
Application in Frustrated Lewis Pair (FLP) Chemistry
Rationale: When GaMes₃ is combined with a sterically demanding Lewis base, such as the phosphine P(t-Bu)₃, classical adduct formation is prevented. The "frustrated" pair can then cooperate to activate small molecules like H₂.
Figure 3: Heterolytic cleavage of H₂ by a GaMes₃-based FLP.
Protocol 3: FLP-Mediated Heterolytic Cleavage of H₂
Materials:
-
Trimesitylgallium (GaMes₃) (1.0 eq.)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (1.0 eq.)
-
Anhydrous deuterated benzene (C₆D₆) for NMR analysis
-
J. Young NMR tube
-
Hydrogen gas (H₂) source
Procedure:
-
Preparation: In a glovebox, accurately weigh GaMes₃ and P(t-Bu)₃ into a vial and dissolve them in C₆D₆.
-
Transfer: Transfer the solution to a J. Young NMR tube.
-
Reaction:
-
Seal the J. Young tube and remove it from the glovebox.
-
Connect the tube to a hydrogen gas line via a needle adapter.
-
Pressurize the tube with H₂ (typically 1-4 atm).
-
Scientist's Note: The reaction can be monitored directly by NMR spectroscopy. The use of a J. Young tube is crucial for safely handling reactive solutions under a pressurized gas atmosphere.
-
-
Analysis:
-
Acquire ¹H and ³¹P NMR spectra of the solution under H₂ pressure.
-
Self-Validation & Characterization:
-
³¹P NMR: The formation of the phosphonium cation [t-Bu₃PH]⁺ will result in a significant downfield shift of the ³¹P resonance and the appearance of a large ¹J(P,H) coupling constant (~400-500 Hz).
-
¹H NMR: The appearance of a new hydride signal, often as a broad peak or a quartet (if coupled to Ga), is indicative of the formation of the gallate anion [H-GaMes₃]⁻. A doublet corresponding to the proton on the phosphonium cation will also be observed.
-
Reversibility: Releasing the H₂ pressure and flushing with argon should, in many cases, lead to the reformation of the starting materials, which can be confirmed by NMR. This demonstrates the reversible nature of small molecule activation by many FLP systems.
References
-
Wells, R. L., et al. (1996). Formation, Structural Characterization, and Thermal Decomposition of the Adducts, X3GaP(TMS)3?X=C1,Br,I!*. Defense Technical Information Center. [Link]
-
Cahard, D., et al. (2018). Sterically Bulky NHC Adducts of GaMe₃ and InMe₃ for H₂ Activation and Lactide Polymerization. MDPI. [Link]
-
Beachley Jr., O. T., et al. (1986). Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III). Defense Technical Information Center. [Link]
-
Beachley Jr., O. T., et al. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics, 5(9), 1814–1817. [Link]
- Farrell, J. M., et al. (2017).
Application Note: Bulky Organogallium Lewis Acids in High-Selectivity Catalysis
Topic: Catalytic Applications of Bulky Organogallium Lewis Acids Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Abstract
This guide details the operational frameworks for utilizing bulky organogallium(III) compounds—specifically tris(pentafluorophenyl)gallium [
Introduction: The "Goldilocks" Main Group Metal
In drug discovery and complex molecule synthesis, standard Lewis acids (
-
Softness: Larger ionic radius (0.62 Å) compared to Al/B allows for softer orbital overlap, making it ideal for activating
-systems (alkynes, alkenes) without poisoning by hard heteroatoms. -
Steric Bulk as a Tool: By employing bulky ligands (e.g.,
, ), researchers can prevent the formation of thermodynamic "sink" adducts. This enables Frustrated Lewis Pair (FLP) chemistry, where the Lewis acid and base cannot quench each other, leaving them reactive toward small molecule substrates ( , , carbonyls).
Mechanistic Insight: Steric Unlocking
The efficacy of bulky organogalliums relies on size-exclusion selectivity . The bulky ligands create a "cavity" that allows small linear substrates (like alkynes or
Figure 1: The Steric Unlocking Mechanism. Bulky ligands (blue) prevent self-quenching (red), maintaining an open coordination site for specific substrates (green).
Protocol A: Metal-Free FLP Hydrogenation of Imines/Carbonyls
Application: Synthesis of secondary amines or alcohols without transition metals (Pd/Pt-free), avoiding heavy metal contamination in API synthesis.
Primary Catalyst: Tris(pentafluorophenyl)gallium [
Materials & Precautions
-
Catalyst:
(commercially available or synthesized from via transmetallation). Note: Highly hygroscopic. -
Lewis Base: Bulky phosphine (e.g.,
) or hindered amine (e.g., 2,2,6,6-tetramethylpiperidine). -
Solvent: Anhydrous Toluene or Bromobenzene (stored over molecular sieves).
-
Atmosphere:
gas (1-4 atm). Strict anaerobic conditions required.
Step-by-Step Protocol
-
Glovebox Preparation: In an
-filled glovebox, weigh (5.0 mol%) and the bulky Lewis Base (5.0 mol%) into a heavy-walled Schlenk flask or J-Young NMR tube.-
Checkpoint: The mixture should remain clear. If a precipitate forms immediately, a "Quenched Classical Adduct" has formed (sterics are insufficient).
-
-
Substrate Addition: Add the imine or carbonyl substrate (1.0 equiv) dissolved in anhydrous toluene (
). -
Hydrogen Activation: Freeze the solution (liquid
), evacuate the headspace, and backfill with gas. Repeat 3x.-
Pressure: For difficult substrates, pressurize to 4 atm using a glass pressure reactor.
-
-
Reaction: Stir at room temperature (25°C) for 4–12 hours.
-
Monitoring: Monitor by
NMR. The shift of the group is sensitive to coordination state.
-
-
Workup: Vent
. Quench with wet ether. Filter through a short pad of silica to remove the Ga/P residues. Concentrate filtrate.
Data Summary: Comparative Rates
| Substrate | Catalyst System | Time (h) | Yield (%) | Note |
|---|
| N-benzylidene-t-butylamine |
Protocol B: Regioselective Hydroamination of Alkynes
Application: Synthesis of enamines and imines (precursors to N-heterocycles). Catalyst: Cationic Gallium complex generated in situ or bulky Gallium Triflate.
Mechanism
The bulky Ga-center acts as a
Experimental Workflow
-
Catalyst Generation (In Situ): Mix
(10 mol%) with a bulky Silver salt (10 mol%) and a bulky ligand (e.g., IPr carbene or bulky phosphine) in DCE (Dichloroethane).-
Observation: White precipitate (
) indicates active cationic species generation. Filter via cannula.
-
-
Reaction Setup: To the filtrate, add terminal alkyne (1.0 equiv) and amine (1.1 equiv).
-
Thermal Activation: Heat to 60–80°C in a sealed tube.
-
Why? Ga-N bonds are strong; heat is often required to facilitate protonolysis (turnover).
-
-
Purification: Cool to RT. Dilute with
, wash with .
Protocol C: C-H Functionalization via Trans-Metal-Trapping (TMT)
Application: Direct lithiation/trapping of sensitive heterocycles (diazines, pyridines) that typically decompose with simple organolithiums.
Core Concept: A "Steric Mismatch" strategy. You mix a bulky base (
Protocol
-
Reagent Prep:
-
Ga-Trap:
(0.35 M in hexane). -
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
-
The "Mix" (Crucial Step): Pre-mix the Ga-Trap (1.0 equiv) and LiTMP (1.0 equiv) in hexane at -78°C.
-
Validation: The solution should be homogeneous. If they reacted, they would form an inactive salt.
-
-
Substrate Addition: Add the heterocycle (e.g., N-Boc heterocycle) slowly.
-
Trapping: Warm to 0°C or RT. The Li deprotonates the C-H bond, and the Ga immediately captures the carbon anion, forming a stable Organogallium intermediate.
-
Electrophile Quench: Add Iodine (
) or an acyl chloride to functionalize the C-Ga bond.
Figure 2: Trans-Metal-Trapping (TMT) Workflow. The bulky Gallium species stabilizes the sensitive anion generated by the Lithium base.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitate in FLP mix | Steric bulk insufficient; Lewis Acid/Base formed a classical adduct. | Switch to bulkier base (e.g., replace |
| Low Turnover (Hydroamination) | Product inhibition (Product amine binds too tightly to Ga). | Increase temperature to promote dissociation or use a more sterically crowded ligand on Ga. |
| Decomposition in TMT | Temperature too high during Li/Ga mixing. | Ensure mixing occurs at -78°C; verify titer of LiTMP. |
| Hydrolysis | Moisture ingress. |
References
-
Trans-Metal-Trapping & FLP Chemistry
-
Ueno, A. et al. "Trans-Metal-Trapping Meets Frustrated-Lewis-Pair Chemistry: Ga(CH2SiMe3)3-Induced C–H Functionalizations." Inorganic Chemistry (2020).
-
-
General Gallium Catalysis
-
Bour, C. & Gandon, V. "Cationic aluminum, gallium, and indium complexes in catalysis." Chemical Society Reviews (2020).
-
-
FLP Hydrogenation
-
Stephan, D. W. "Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More." Angewandte Chemie Int.[2] Ed. (2010).
-
-
Gallium Triflate Applications
Sources
- 1. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. "Gallium(III) trifluormethanesulfonate: A water-tolerant, reusable Lewi" by G. K.Surya Prakash, Ping Yan et al. [digitalcommons.mtu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Trimesitylgallium via Vacuum Sublimation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of trimesitylgallium. As a sterically hindered and air-sensitive organometallic compound, its purification via vacuum sublimation requires meticulous attention to detail and a thorough understanding of the underlying principles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and safe execution of this critical purification step.
Troubleshooting Guide: Navigating Challenges in Trimesitylgallium Sublimation
This section addresses specific issues that may arise during the vacuum sublimation of trimesitylgallium, offering potential causes and actionable solutions based on established scientific principles.
Problem 1: Low or No Sublimate Yield
Symptoms:
-
The crude trimesitylgallium sample does not appear to decrease in volume.
-
Minimal or no crystalline product is observed on the cold finger.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Vacuum | The sublimation temperature of a compound is dependent on the system pressure. A vacuum that is not sufficiently high will require a higher temperature to induce sublimation, which may approach the decomposition temperature of the compound. | 1. Verify Vacuum Level: Ensure your high-vacuum pump is functioning correctly and achieving the required pressure (typically in the range of 10⁻³ to 10⁻⁵ Torr). Check for leaks in all connections, glass joints, and tubing. 2. Inspect for Leaks: Listen for hissing sounds and use a Tesla coil or a vacuum gauge to identify leaks. Ensure all ground glass joints are properly greased and sealed. |
| Sub-optimal Temperature | Sublimation is a phase transition that requires a specific temperature to provide enough energy for the molecules to enter the gas phase directly from the solid state. | 1. Gradual Temperature Increase: Slowly and carefully increase the temperature of the heating bath. For trimesitylgallium, a starting temperature of around 160°C is recommended.[1] 2. Monitor for Sublimation Onset: Observe the crude material for any signs of "smoking" or the initial deposition of fine crystals on the cold finger. |
| Insufficient Temperature Gradient | Efficient sublimation relies on a significant temperature difference between the heated crude material and the cold collection surface. | 1. Ensure Proper Cooling: Check that the coolant (e.g., cold water or a dry ice/acetone slurry) is circulating effectively through the cold finger. 2. Optimize Apparatus Geometry: Minimize the distance between the crude material and the cold finger to facilitate the transfer of gaseous molecules. |
Problem 2: Oily or Poorly-Crystalline Sublimate
Symptoms:
-
The product collected on the cold finger is an oil or a waxy solid rather than distinct crystals.
-
The sublimate appears discolored (e.g., yellow or brown).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Volatile Impurities | Solvents from the synthesis (e.g., diethyl ether, THF) or low molecular weight byproducts can co-sublime with the trimesitylgallium, leading to a contaminated and poorly-formed product. | 1. Thoroughly Dry Crude Material: Before sublimation, ensure the crude trimesitylgallium is a fine, dry powder. Dry the material under high vacuum for several hours to remove residual solvents. 2. Perform a Pre-Sublimation Step: Gently heat the crude material under vacuum at a temperature below the sublimation point of trimesitylgallium to remove highly volatile impurities. |
| Thermal Decomposition | Exceeding the thermal decomposition temperature of trimesitylgallium will lead to the formation of degradation products, which can contaminate the sublimate. While the exact decomposition temperature is not readily available, it is crucial to heat the sample judiciously. | 1. Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath and monitor the temperature closely. Avoid rapid heating. 2. Sublime at the Lowest Possible Temperature: Find the minimum temperature at which a reasonable rate of sublimation occurs to minimize the risk of decomposition. |
| Inadequate Temperature Gradient | If the temperature gradient is not steep enough, the gaseous trimesitylgallium molecules may not desublimate efficiently, leading to the formation of an amorphous solid or oil. | 1. Enhance Cooling of the Cold Finger: Use a colder coolant if possible (e.g., dry ice/acetone slurry instead of cold water). 2. Insulate the Sublimation Apparatus: Wrap the lower part of the sublimation apparatus with glass wool or aluminum foil to maintain a consistent high temperature for the crude material. |
Problem 3: Charring or Darkening of the Crude Material
Symptoms:
-
The crude trimesitylgallium turns dark brown or black during heating.
-
A significant amount of non-volatile residue remains.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Overheating | Localized or excessive heating can cause the compound to decompose before it has a chance to sublime. | 1. Use a Heat Dispersing Medium: Place the sublimation apparatus in a sand bath or use a heating mantle with good surface contact to ensure even heating. 2. Stir if Possible: If the apparatus allows, gentle magnetic stirring of the crude powder can help to distribute the heat more evenly. 3. Reduce the Heating Rate: Heat the sample slowly to allow for sublimation to occur before the onset of decomposition. |
| Presence of Non-Volatile Impurities | Impurities from the Grignard synthesis, such as magnesium salts or biphenyl (from the coupling of the Grignard reagent), will not sublime and can char upon heating.[2] | 1. Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as washing with a non-coordinating solvent in which the impurities are soluble but the product is not. 2. Fractional Sublimation: If impurities have a slightly different sublimation temperature, a careful, slow increase in temperature may allow for their separation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal vacuum and temperature conditions for subliming trimesitylgallium?
A1: Based on available literature, trimesitylgallium can be successfully sublimed at a temperature range of 160-175°C under high vacuum (e.g., 10⁻³ to 10⁻⁵ Torr).[1] It is recommended to start at the lower end of this temperature range and gradually increase it while monitoring the sublimation rate. The optimal conditions may vary slightly depending on the scale of the sublimation and the specific apparatus used.
Q2: My trimesitylgallium seems to be melting instead of subliming. What should I do?
A2: If your sample is melting, it indicates that the triple point of the compound has been reached or exceeded. This can happen if the vacuum is not low enough. Immediately reduce the heating to prevent decomposition and improve the vacuum. Once a higher vacuum is achieved, you can slowly begin to heat the sample again. If melting persists even under high vacuum, it may suggest the presence of significant impurities that are lowering the melting point of the crude mixture.
Q3: How can I safely handle the purified, air-sensitive trimesitylgallium after sublimation?
A3: As trimesitylgallium is highly air- and moisture-sensitive, all post-sublimation handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][4][5][6] Allow the sublimation apparatus to cool completely to room temperature before backfilling with an inert gas like argon or nitrogen. The purified crystals can then be scraped from the cold finger inside a glovebox and transferred to a suitable storage container.
Q4: What are the likely impurities in my crude trimesitylgallium, and can they be removed by sublimation?
A4: Crude trimesitylgallium synthesized via the Grignard reaction may contain several impurities:
-
Unreacted Starting Materials: Mesityl bromide and gallium trichloride.
-
Grignard Reagent Byproducts: Bimesityl (from the coupling of two mesityl groups) and magnesium salts.[2]
-
Solvent Residues: Diethyl ether or THF.
Sublimation is effective at removing non-volatile impurities like magnesium salts. Solvents can be removed by drying the crude product under vacuum prior to sublimation. Bimesityl may co-sublime to some extent depending on its vapor pressure under the sublimation conditions. Careful fractional sublimation, where the temperature is increased slowly, may help to separate compounds with different volatilities.
Q5: What are the key safety precautions to take during the vacuum sublimation of trimesitylgallium?
A5:
-
Inert Atmosphere: Trimesitylgallium is air-sensitive and potentially pyrophoric. All manipulations should be carried out under an inert atmosphere.[7][8][9][10][11]
-
Proper Glassware: Use glassware that is free of cracks and stars, as the process involves both vacuum and heating. Ensure all ground glass joints are properly sealed.
-
Controlled Heating: Avoid rapid heating to prevent thermal shock to the glassware and uncontrolled decomposition of the compound.
-
Safe Handling of Pyrophoric Residues: The residue remaining after sublimation may still be pyrophoric. It should be quenched carefully under an inert atmosphere before disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
Visualizing the Process
Experimental Workflow for Vacuum Sublimation
Caption: A step-by-step workflow for the vacuum sublimation of trimesitylgallium.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common sublimation problems.
References
-
C3. Safe Handling of Pyrophoric Materials. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]
-
Pyrophoric Materials: Safety and Best Practices. (2025, May 9). Aliantgroup. Retrieved from [Link]
-
Pyrophoric Materials. (2019, September 18). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]
-
Pyrophoric Materials. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]
-
Sublimation: Isolating the Purest Chemical Compounds. (2021, May 27). Adesis, Inc. Retrieved from [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
Thermal stability of β-Ga 2 O 3 in mixed flows of H 2 and N 2. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Investigation of the Thermal Decomposition of Triethylgallium Using in situ Raman Spectroscopy and DFT Calculations. (2015, May 15). ResearchGate. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation and Properties of ((Trimethylsilyl)-methyl)-gallium(III) Compounds. (n.d.). DTIC. Retrieved from [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
-
Sublime Precursors: How Modelling Organometallics at Surfaces Drives Innovation in Materials Processing. (2021, October 21). Schrödinger. Retrieved from [Link]
-
Purification By Sublimation. (2025, September 25). Innovation.world. Retrieved from [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). University of Münster. Retrieved from [Link]
-
Organomagnesium compounds (Grignard reagent-RMgX). (n.d.). Bethune College. Retrieved from [Link]
-
Thermal Decomposition of Gallium Nitrate Hydrate Ga(NO3)3·xH2O. (n.d.). ResearchGate. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]
-
Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III). (n.d.). DTIC. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 10. Pyrophoric Materials | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
Validation & Comparative
1H NMR chemical shifts of mesityl protons in Trimesitylgallium
Publish Comparison Guide: H NMR of Trimesitylgallium ( )
Executive Summary
Trimesitylgallium (
Key Differentiator: Unlike free mesitylene, where all methyl protons are chemically equivalent,
Spectral Architecture of
The
Chemical Shift Data (
, 298 K)
| Proton Environment | Multiplicity | Integration (Relative) | Chemical Shift ( | Assignment |
| Aromatic H | Singlet (s) | 2H (6H total) | 6.75 | meta-H |
| Ortho-Methyl | Singlet (s) | 6H (18H total) | 2.22 - 2.45 * | ortho-Me |
| Para-Methyl | Singlet (s) | 3H (9H total) | 2.13 | para-Me |
*Note: The ortho-methyl shift is sensitive to concentration and temperature due to steric crowding around the Ga center.
Spectral Logic & Assignment
-
Desymmetrization: Coordination to Gallium breaks the
symmetry of the free mesityl ligand. The ortho-methyl groups are proximal to the metal center, experiencing a different magnetic environment (shielding/deshielding cone) compared to the distal para-methyl group. -
Integration Ratio: The 18:9 ratio (reduced to 2:1) between ortho and para methyls is the diagnostic fingerprint for the formation of the
species. -
Line Broadening: In coordinating solvents (e.g., THF-
) or at low temperatures, the ortho-methyl signal may broaden due to restricted rotation of the bulky mesityl propeller blades.
Comparative Analysis: vs. Alternatives
The following table contrasts
| Feature | Trimesitylgallium ( | Trimesitylaluminum ( | Free Mesitylene ( |
| Methyl Signals | Two (2:1 ratio) | Two (2:1 ratio) | One (All equivalent) |
| ~2.30 ppm | ~2.22 ppm | N/A (2.26 ppm avg) | |
| ~2.13 ppm | ~2.16 ppm | N/A (2.26 ppm avg) | |
| 6.75 ppm | 6.78 ppm | 6.78 ppm | |
| Solvent Sensitivity | High (Forms adducts) | Very High (Forms adducts) | Low |
| State | Monomeric (in solution) | Monomeric (in solution) | Liquid |
Mechanistic Insight:
-
Shielding Trend: The para-methyl protons in
are typically shielded (shifted upfield) relative to free mesitylene (2.13 vs 2.26 ppm) due to the electron-donating induction of the metal center into the -system. -
Steric Shift: The ortho-methyl protons often appear downfield of the para-methyls due to the "ring current" effect of adjacent mesityl rings in the propeller arrangement.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid hydrolysis artifacts (which produce distinct hydroxo-species), follow this strict protocol.
Step 1: Inert Atmosphere Handling
-
Requirement: All manipulations must occur in an Argon or Nitrogen-filled glovebox (
ppm). -
Rationale:
is moisture-sensitive. Hydrolysis yields , which shows a complex multiplet pattern in the aromatic region.
Step 2: Solvent Selection
-
Preferred: Benzene-
( ) or Toluene- .[1] -
Avoid: Chloroform-
( ) unless strictly anhydrous and acid-free, as trace DCl can cleave the Ga-C bond. -
Note: THF-
will coordinate to the Ga center, causing a significant shift in the ortho-methyl resonance due to the formation of the adduct.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds. The methyl protons have long relaxation times; insufficient delay will skew integration ratios (making the 18H signal appear smaller than it is). -
Scans: 16-32 scans are sufficient for concentrations >10 mM.
Structural Visualization & Logic Pathway
The following diagram illustrates the logical flow for identifying
Caption: Logic flow for validating Trimesitylgallium synthesis via
References
-
Beachley, O. T.; Churchill, M. R.; Pazik, J. C.; Ziller, J. W. "Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III)." Organometallics1986 , 5(9), 1814–1817.
-
Storre, J.; Klemp, A.; Roesky, H. W.; Schmidt, H. G.; Noltemeyer, M.; Fleischer, R.; Stalke, D. "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway." Journal of the American Chemical Society1996 , 118(6), 1380–1386.
-
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29(9), 2176–2179.[2]
Comparative Guide: X-ray Crystallographic Profile of Trimesitylgallium
This guide provides an in-depth crystallographic analysis of Trimesitylgallium (
Executive Summary: The Steric Imperative
Trimesitylgallium (
The crystallographic data reveals the "propeller-like" arrangement of the mesityl groups, a structural motif that imposes severe steric shielding on the Gallium center. This guide compares
Crystallographic Data Profile
The following data is derived from single-crystal X-ray diffraction studies performed at low temperatures to minimize thermal motion of the methyl groups.
Comparative Unit Cell Parameters
The most striking feature of the
| Parameter | Trimesitylgallium ( | Trimesitylaluminum ( | Structural Implication |
| Crystal System | Trigonal | Trigonal | High symmetry packing |
| Space Group | Centrosymmetric | ||
| Unit Cell | Lateral packing is ligand-dominated | ||
| Unit Cell | Vertical stacking axis | ||
| Volume ( | |||
| 2 | 2 | Efficient packing | |
| M-C Bond Length | Ga-C is slightly shorter than Al-C | ||
| C-M-C Angle | Perfectly Trigonal Planar |
Key Insight: The
axes are identical within error, while theaxis varies slightly. This confirms that the lateral spacing in the crystal lattice is dictated entirely by the inter-ligand contact of the mesityl methyl groups, not the metal center size.
Structural Analysis & Performance Implications
The Propeller Conformation
In the solid state,
-
Twist Angle:
relative to the plane. -
Performance Impact: This twist creates a "protective cage" around the empty
orbital of the Gallium. While remains a Lewis acid, it is significantly more selective than unhindered analogs (e.g., ), resisting complexation with weak Lewis bases.
Monomeric Nature
Unlike
-
Cause: The ortho-methyl groups physically block the formation of electron-deficient bridging bonds (3-center-2-electron bonds).
-
Benefit: This ensures predictable stoichiometry in reaction mixtures, as the active species is always the monomer.
Experimental Protocol: Synthesis & Crystallization
To obtain X-ray quality crystals of
Step-by-Step Methodology
-
Ligand Preparation (Grignard Generation):
-
Charge a flame-dried Schlenk flask with Mg turnings (
eq) and anhydrous THF. -
Add Bromomesitylene (
eq) dropwise. Initiate with a crystal of if necessary. -
Reflux for 2 hours to ensure complete formation of
.
-
-
Metallation:
-
Cool the Grignard solution to
C. -
Add
( eq) dissolved in hexane slowly via cannula. The reaction is exothermic. -
Critical Step: Reflux the mixture for 16 hours. The extended reflux is necessary to overcome the steric barrier of attaching the third mesityl group.
-
-
Work-up (Dioxane Shift):
-
Add 1,4-dioxane to the mixture to precipitate magnesium salts (
). -
Filter the slurry through Celite under Argon.
-
Remove solvent in vacuo to yield a crude white solid.
-
-
Crystallization (Sublimation & Recrystallization):
-
Purification: Sublime the crude solid at
C under high vacuum ( Torr). This removes trace mono- and bis-mesityl species. -
Crystal Growth: Dissolve the sublimate in minimal boiling pentane. Allow to cool slowly to room temperature, then place in a
C freezer. -
Result: Large, colorless hexagonal prisms suitable for X-ray diffraction.
-
Visualizations
Figure 1: Synthesis to Structure Workflow
Caption: Operational workflow for the synthesis and structural validation of Trimesitylgallium.
Figure 2: Steric Logic of the Unit Cell
Caption: Causal relationship showing how ligand steric bulk overrides metal radius to dictate unit cell parameters.
References
-
Beachley, O. T., Churchill, M. R., Pazik, J. C., & Ziller, J. W. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics, 5(9), 1814–1817.
-
Storre, J., Klemp, A., Roesky, H. W., Schmidt, H. G., Noltemeyer, M., & Fleischer, R. (1996). Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway. Journal of the American Chemical Society, 118(6), 1380–1386.
-
Jerius, J. J., Hahn, J. M., Rahman, A. F. M. M., Mols, O., & Oliver, J. P. (1986). Structure of trimesitylaluminum.[1] Organometallics, 5(9), 1812–1814.
-
Blount, J. F., Finocchiaro, P., Gust, D., & Mislow, K. (1973). Crystal and molecular structure of trimesitylborane. Journal of the American Chemical Society, 95(21), 7019–7029.
Sources
Trimesitylgallium vs Trimethylgallium volatility and stability
An In-Depth Comparative Guide to the Volatility and Stability of Trimesitylgallium and Trimethylgallium
For researchers and scientists in materials science and drug development, the selection of organometallic precursors is a critical decision that dictates the success of synthetic and deposition processes. Among the vast array of organogallium compounds, trimethylgallium (TMGa) is a cornerstone precursor, especially in the semiconductor industry. However, its extreme reactivity necessitates a deep understanding of its properties and handling requirements. In contrast, trimesitylgallium (GaMes₃), a sterically encumbered analogue, offers a different profile of stability and reactivity.
This guide provides an in-depth, objective comparison of the volatility and stability of trimesitylgallium versus trimethylgallium. We will explore the fundamental chemical principles governing their behavior, present supporting experimental data, and provide detailed protocols for their handling and synthesis, empowering researchers to make informed decisions for their specific applications.
The Decisive Role of Molecular Structure: Steric Hindrance
The profound differences in the properties of Trimethylgallium (TMGa) and Trimesitylgallium (GaMes₃) originate from their molecular architecture. TMGa is a small, planar molecule with a gallium center bonded to three methyl groups.[1] This compact structure allows other molecules to easily approach the electron-deficient gallium atom.
In stark contrast, GaMes₃ features three bulky mesityl (2,4,6-trimethylphenyl) groups. These groups act as formidable shields around the central gallium atom. This phenomenon, known as steric hindrance , is the spatial congestion caused by bulky chemical groups that physically obstruct reaction pathways.[2][3] The methyl groups on the ortho positions of the phenyl rings in GaMes₃ are particularly effective at blocking access to the gallium center, fundamentally altering the compound's reactivity and intermolecular interactions.[4][5]
Caption: Structural comparison highlighting the accessible gallium in TMGa versus the sterically shielded gallium in GaMes₃.
A Tale of Two Volatilities
Volatility, the tendency of a substance to vaporize, is a critical parameter for precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD), as it determines the efficiency of material transport to the substrate.[6][7] The physical properties of TMGa and GaMes₃ lead to dramatically different volatilities.
| Property | Trimethylgallium (TMGa) | Trimesitylgallium (GaMes₃) | Rationale for Difference |
| Molecular Weight | 114.83 g/mol [8] | 427.3 g/mol [5] | GaMes₃ is significantly heavier due to the large mesityl ligands. |
| Physical State (RT) | Colorless Liquid[9] | Crystalline Solid[4] | Stronger intermolecular forces (van der Waals) in solid GaMes₃ require more energy to overcome. |
| Boiling Point | 56 °C[7][9][10] | Not applicable (decomposes) | TMGa's weak intermolecular forces allow it to boil at a low temperature. |
| Vapor Pressure | High (e.g., 144.5 torr at 15 °C)[9][10] | Very Low | The high vapor pressure of TMGa makes it highly volatile, ideal for vapor-phase delivery. |
Analysis: Trimethylgallium is a highly volatile liquid.[9] Its low molecular weight and weak intermolecular forces allow it to be easily transported in a carrier gas, a fundamental requirement for its widespread use in MOCVD to grow semiconductor thin films like Gallium Nitride (GaN).[11] Conversely, Trimesitylgallium is a solid with very low volatility due to its large mass and greater surface area, which increase the strength of intermolecular van der Waals forces. This property renders it unsuitable for conventional MOCVD applications.
Dissecting Stability: Thermal and Chemical Reactivity
The stability of a precursor impacts its storage, handling, and decomposition characteristics during a reaction. Here, the steric shielding of GaMes₃ affords it a remarkable advantage in chemical stability over the highly reactive TMGa.
Chemical Stability: Reactivity with Air and Water
Trimethylgallium is notoriously pyrophoric, igniting spontaneously upon exposure to air, and it reacts violently with water.[8][10][12] This extreme reactivity stems from the highly polar Gallium-Carbon bond and the kinetic accessibility of the gallium center, which readily interacts with oxygen and protic sources.
Trimesitylgallium, by contrast, exhibits significantly enhanced chemical stability. The bulky mesityl groups provide a protective sphere around the gallium atom, physically blocking the approach of atmospheric oxygen and moisture.[3][13] While it will still react, the reaction is far more controlled. For instance, its hydrolysis can be monitored by NMR spectroscopy, proceeding through observable intermediates like a water adduct, a stark contrast to the violent and instantaneous reaction of TMGa.[14]
| Stability Parameter | Trimethylgallium (TMGa) | Trimesitylgallium (GaMes₃) |
| Pyrophoricity | Yes, ignites spontaneously in air[7][10] | No, significantly more air-stable |
| Reactivity with Water | Reacts violently[9][12] | Reacts controllably[14] |
Thermal Stability and Decomposition
The thermal decomposition behavior is crucial for applications like MOCVD, where precursors are heated to deposit a solid film.
-
Trimethylgallium (TMGa): In an inert atmosphere, TMGa is stable, but it begins to decompose at temperatures around 480°C.[15] The decomposition mechanism involves the sequential breaking of the Ga-C bonds, releasing methyl radicals to form primarily methane and ethane, leaving behind elemental gallium.[16]
-
Trimesitylgallium (GaMes₃): The strong Ga-C bonds, further protected by steric bulk, confer high thermal stability. While a precise decomposition temperature is not as commonly cited as for TMGa, the compound is stable enough to be synthesized in refluxing benzene.[4] The steric hindrance slows down the bond-breaking processes that lead to decomposition.
Caption: Simplified decomposition pathway of TMGa versus the enhanced stability of GaMes₃.
Experimental Protocols
The starkly different properties of these two compounds necessitate distinct handling and synthesis procedures.
Protocol: Safe Handling and Storage of Trimethylgallium
Causality: The pyrophoric and water-reactive nature of TMGa mandates the strict exclusion of air and moisture. This protocol utilizes inert atmosphere techniques to prevent ignition and uncontrolled reactions.
Methodology:
-
Inert Atmosphere: All manipulations must be performed inside a glovebox with a continuously purified nitrogen or argon atmosphere (<1 ppm O₂, <1 ppm H₂O) or using established Schlenk line techniques.[17]
-
Personal Protective Equipment (PPE): Wear flame-retardant laboratory coat, safety glasses with side shields, and appropriate gloves (e.g., nitrile).
-
Glassware: All glassware must be rigorously dried in an oven (>120°C) for several hours and cooled under vacuum or a stream of inert gas immediately before use.
-
Solvent Transfer: Use cannulas or gas-tight syringes for transferring TMGa or its solutions. Never pour in open air. Solvents must be anhydrous.
-
Storage: Store in a tightly sealed, dedicated container (e.g., a stainless steel bubbler or a Schlenk flask) in a cool, dry, well-ventilated area away from heat and ignition sources, clearly labeled as "Pyrophoric".[17]
-
Quenching/Disposal: Small residual amounts can be quenched by slow, dropwise addition of a non-reactive, high-boiling point alcohol like isopropanol, diluted with an inert solvent like hexane, under an inert atmosphere and with cooling. This must be done by trained personnel.
Protocol: Synthesis of Trimesitylgallium
Causality: This synthesis relies on a standard organometallic transmetalation reaction using a Grignard reagent. The procedure is adapted from the work of Beachley et al. and demonstrates the creation of the sterically hindered compound.[4]
Methodology:
-
Prepare Grignard Reagent: In an oven-dried, three-neck flask under an argon atmosphere, combine magnesium turnings and a crystal of iodine. Slowly add a solution of 2-bromomesitylene in anhydrous tetrahydrofuran (THF) to initiate the formation of mesitylmagnesium bromide.
-
Reaction Setup: In a separate oven-dried Schlenk flask, prepare a slurry of anhydrous gallium(III) chloride (GaCl₃) in anhydrous diethyl ether. Cool this slurry to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared mesitylmagnesium bromide solution to the cold GaCl₃ slurry via cannula transfer with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored for the disappearance of GaCl₃.
-
Workup: The reaction mixture is filtered under inert atmosphere to remove magnesium salts. The solvent is then removed from the filtrate under vacuum.
-
Purification: The resulting solid is recrystallized from a minimal amount of pentane at low temperature (-10°C) to yield crystalline trimesitylgallium.[4] The product should be characterized by ¹H NMR and elemental analysis.
Caption: Step-by-step workflow for the laboratory synthesis of Trimesitylgallium.
Conclusion
The comparison between trimethylgallium and trimesitylgallium is a classic illustration of how steric effects can fundamentally dictate the properties of a molecule.
-
Trimethylgallium is the quintessential MOCVD precursor: its small size leads to high volatility and high reactivity, properties that are essential for efficient vapor-phase deposition but demand stringent safety protocols.
-
Trimesitylgallium is its antithesis: its bulky ligands render it a non-volatile solid with greatly enhanced chemical and thermal stability. This stability makes it less suitable for MOCVD but provides a valuable platform for studying fundamental organogallium chemistry, developing catalysts where controlled reactivity is needed, or synthesizing novel materials under solution-phase conditions.
The choice between these two reagents is therefore not a matter of which is "better," but which is appropriate for the task at hand. For researchers in the semiconductor field, TMGa remains indispensable. For synthetic organometallic chemists or those exploring novel reaction pathways, the stability and unique reactivity profile of GaMes₃ offer a compelling alternative.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15051, Trimethylgallium. Retrieved from [Link]
-
University of Bristol. (2023, February). Trimethylgallium - Molecule of the Month. Retrieved from [Link]
-
Gelest, Inc. (2017, August 2). TRIMETHYLGALLIUM - Safety Data Sheet. Retrieved from [Link]
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PentaPro Materials. (n.d.). Trimethylgallium. Retrieved from [Link]
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Haz-Map. (n.d.). Trimethylgallium - Hazardous Agents. Retrieved from [Link]
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Beachley, O. T., Jr., Churchill, M. R., Pazik, J. C., & Ziller, J. W. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics, 5(9), 1814–1817. Retrieved from [Link]
-
CHEM 221 - Inorganic Chemistry. (n.d.). FACTORS AFFECTING STABILITY OF COMPLEXES. Retrieved from [Link]
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Starowieyski, K. B. (2000). Synthesis and purification of trimethylgallium for MOCVD: Molecular structure of (KF)4·4(Me3Ga). Applied Organometallic Chemistry, 14(10), 616-622. Retrieved from [Link]
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Vantomme, A., et al. (2008). Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions. Journal of the American Society for Mass Spectrometry, 19(7), 947-54. Retrieved from [Link]
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Grokipedia. (n.d.). Trimethylgallium. Retrieved from [Link]
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Beachley, O. T., Jr., Churchill, M. R., Pazik, J. C., & Ziller, J. W. (1986). Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III). DTIC. Retrieved from [Link]
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Lee, H. W., et al. (2021). High Thermal Stability of κ-Ga2O3 Grown by MOCVD. Materials, 14(8), 2013. Retrieved from [Link]
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Mountziaris, T. J., et al. (2015). Investigation of the Thermal Decomposition of Triethylgallium Using in situ Raman Spectroscopy and DFT Calculations. ResearchGate. Retrieved from [Link]
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Beachley, O. T., Jr., et al. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics. Retrieved from [Link]
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Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]
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Fikri, M., Makeich, A., & Entel, P. (2008). Thermal decomposition of trimethylgallium Ga(CH3)3: a shock-tube study and first-principles calculations. Semantic Scholar. Retrieved from [Link]
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Schulz, S., et al. (2000). Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway. Journal of the American Chemical Society, 122(38), 9372-9379. Retrieved from [Link]
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ACS Publications. (n.d.). Tetraneophyltin and Its Derivatives: The Effects of Steric Hindrance in Organotin Chemistry. Retrieved from [Link]
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Pazik, J. C., George, C., & Berry, A. (1991). Organometallic chemical vapor deposition of III/V compound semiconductors with novel organometallic precursors. Journal of the American Chemical Society. Retrieved from [Link]
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Timoshkin, A. Y., & Su, M. D. (2001). DFT Modeling of Chemical Vapor Deposition of GaN from Organogallium Precursors. 1. Thermodynamics of Elimination Reactions. The Journal of Physical Chemistry A, 105(16), 4133-4143. Retrieved from [Link]
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Girolami Group, University of Illinois. (2022, December 9). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. Retrieved from [Link]
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arXiv.org. (n.d.). Laser-Assisted Metalorganic Chemical Vapor Deposition of GaN. Retrieved from [Link]
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Saxler, A., et al. (1997). Comparison of trimethylgallium and triethylgallium for the growth of GaN. Zenodo. Retrieved from [Link]
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Semiconductor Today. (2025, January 9). Fast gallium oxide MOCVD growth. Retrieved from [Link]
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MDPI. (2018, July 3). Thermal Decomposition of Kraft Lignin under Gas Atmospheres of Argon, Hydrogen, and Carbon Dioxide. Retrieved from [Link]
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Spectroscopic Fingerprinting of Trimesitylgallium (GaMes₃): A Comparative IR Guide
Executive Summary
Trimesitylgallium (GaMes₃) is a sterically crowded organometallic compound utilized as a precursor in metal-organic chemical vapor deposition (MOCVD) and as a specialized Lewis acid in catalysis. Its utility stems from the bulky mesityl (2,4,6-trimethylphenyl) ligands, which stabilize the monomeric form against dimerization—a common issue with less bulky analogs like trimethylgallium.
This guide provides a technical breakdown of the infrared (IR) spectroscopy characteristic bands of Ga-C bonds in GaMes₃. It compares these spectral signatures against key alternatives (lighter/heavier group 13 congeners and free ligands) to enable precise structural identification and purity assessment.
Part 1: The Spectral Fingerprint of GaMes₃
The IR spectrum of GaMes₃ is dominated by the internal vibrations of the mesityl rings, but the critical diagnostic information lies in the low-frequency region where the Metal-Carbon (Ga-C) vibrations occur.
Characteristic Bands Table
The following data is derived from the structural characterization by Beachley et al. (Organometallics, 1986).
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
| 2850 - 3000 | Strong | C-H Stretch ( | Low. Characteristic of all methyl-substituted aromatics. |
| 1600 | Medium | C=C Ring Stretch | Low. Typical aromatic signature.[1] |
| 843 | Very Strong | C-H Out-of-Plane Wag | Medium. Indicates 1,3,5-substitution pattern of the mesityl group. |
| 580 | Medium | Ga-C / Ring Deformation | High. Coupled mode specific to Ga-Mes interaction. |
| 558 | Medium | Ga-C / Ring Deformation | High. Coupled mode. |
| 540 | Strong | CRITICAL. The primary identifier for the Ga-C bond. | |
| 338 | Very Strong | High. Confirms monomeric trigonal planar geometry. |
The "Fingerprint" Analysis[1]
-
The Ga-C Stretch (540 cm⁻¹): Unlike lighter alkyls (e.g., GaMe₃ at ~570 cm⁻¹), the bulky mesityl group shifts the asymmetric stretch to 540 cm⁻¹ . This band is sharp and strong, making it the primary marker for successful synthesis.
-
Monomeric Signature: The absence of broad bands in the 400–500 cm⁻¹ region (often associated with bridging carbons in dimers) confirms that GaMes₃ exists as a monomer, stabilized by the steric bulk of the ortho-methyl groups.
Part 2: Comparative Analysis (Alternatives)
To validate the identity of GaMes₃, it must be distinguished from its Group 13 analogs (AlMes₃, InMes₃) and the free ligand (Mesitylene) which may be present as an impurity.
Periodic Trends: Al vs. Ga vs. In
The frequency of the metal-carbon stretch (
| Compound | Metal Mass (amu) | Spectral Shift | Interpretation | |
| AlMes₃ | 26.98 | ~600 - 650 | Blue-shifted | Stronger, shorter Al-C bond; lighter metal. |
| GaMes₃ | 69.72 | 540 | Reference | Distinct "middle" frequency. |
| InMes₃ | 114.82 | ~480 - 500 | Red-shifted | Weaker, longer In-C bond; heavier metal. |
Application: If your spectrum shows a strong band >600 cm⁻¹, your sample may contain Aluminum contamination (common if AlMes₃ was used as a transmetallating agent). If the band is <500 cm⁻¹, Indium contamination or hydrolysis products may be present.
Purity Check: GaMes₃ vs. Free Mesitylene
Free mesitylene (1,3,5-trimethylbenzene) is a common impurity if the isolation drying step is incomplete.
| Feature | GaMes₃ (Complexed) | Mesitylene (Free Ligand) |
| Ring Breathing Mode | ~843 cm⁻¹ (Shifted) | ~835 cm⁻¹ |
| Ga-C Stretch | 540 cm⁻¹ (Strong) | Absent |
| Physical State | Solid (White crystals) | Liquid (b.p. 164°C) |
Part 3: Experimental Protocol & Validation
Sample Preparation (Inert Atmosphere)
GaMes₃ is air- and moisture-sensitive. Hydrolysis leads to the formation of (Mes₂GaOH)₂, which destroys the monomeric Ga-C signature.
Protocol:
-
Atmosphere: All handling must occur in a glovebox under Argon or Nitrogen (< 0.5 ppm O₂/H₂O).
-
Matrix: Use Nujol (mineral oil) for mull preparation. KBr pellets are discouraged due to potential moisture in the salt lattice; CsI plates are preferred for their wider spectral window (down to 200 cm⁻¹).
-
Loading: Sandwich the mull between CsI plates and seal with tape before removing from the glovebox.
Workflow Visualization
Figure 1: Workflow for the synthesis, isolation, and spectroscopic validation of GaMes₃. Note the critical decision points based on the 540 cm⁻¹ marker and OH hydrolysis bands.
References
-
Beachley, O. T., et al. (1986). "Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III)." Organometallics, 5(9), 1814–1817.
-
Storre, J., et al. (1996). "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway." Journal of the American Chemical Society, 118(9), 2063.
-
NIST Mass Spectrometry Data Center. "Infrared Spectra of Trimethylgallium (Analog Comparison)."
- Weidlein, J., et al. (1981). Vibrational Spectra of Organometallic Compounds. Springer-Verlag. (Standard reference for Group 13 trends).
Sources
Safety Operating Guide
Mastering the Zone: A Guide to Personal Protective Equipment for Handling Trimesitylgallium
For the vanguard of research, navigating the complexities of novel chemical compounds is a daily reality. Among these, organometallic reagents like Trimesitylgallium present unique handling challenges due to their inherent reactivity. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their experiments. Here, we move beyond a simple checklist, offering a framework for a comprehensive safety culture when working with pyrophoric materials.
Trimesitylgallium, a powerful organogallium compound, is a valuable tool in synthetic chemistry. However, its utility is matched by its significant hazards. As a pyrophoric substance, it can ignite spontaneously upon contact with air.[1][2] Furthermore, it reacts violently with water, releasing flammable gases that can also ignite.[1][2] Direct contact with Trimesitylgallium can cause severe skin burns and eye damage.[1][2] A thorough understanding and meticulous implementation of appropriate PPE protocols are therefore not just recommended, but imperative.
The Foundation of Safety: A Multi-Layered PPE Approach
The safe handling of Trimesitylgallium necessitates a multi-layered approach to PPE, where each component serves a specific protective function. This "defense-in-depth" strategy is critical for mitigating the risks of fire, chemical burns, and exposure. The following table outlines the essential PPE for any work involving this reagent.
| PPE Component | Specification | Rationale |
| Body Protection | Flame-Resistant (FR) Lab Coat (e.g., Nomex®) | Provides a critical barrier against fire and chemical splash. Standard cotton or polyester lab coats are flammable and can melt, exacerbating injuries.[3][4][5] |
| Hand Protection | Double-Gloving System: - Inner Glove: Nitrile - Outer Glove: Neoprene or other chemical-resistant, flame-retardant glove | The inner nitrile glove offers dexterity and a preliminary chemical barrier. The outer glove provides robust protection against both chemical permeation and potential ignition.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and fumes. A face shield offers an additional layer of protection for the entire face from splashes and potential explosions.[3][4][5] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
| Additional | Safety Shower and Eyewash Station | Must be readily accessible and tested regularly. Immediate and prolonged flushing is critical in the event of skin or eye contact.[5] |
Operational Protocol: Donning and Doffing PPE for Trimesitylgallium Handling
A disciplined and sequential approach to donning and doffing PPE is fundamental to preventing contamination and ensuring safety.
Donning Procedure:
-
Inspect All PPE: Before entering the designated work area, thoroughly inspect each piece of PPE for any signs of damage, such as tears, cracks, or degradation.
-
Don Inner Nitrile Gloves: Ensure a snug fit.
-
Don Flame-Resistant Lab Coat: Fasten all closures completely.
-
Don Chemical Splash Goggles: Adjust for a secure seal.
-
Don Face Shield: Position it to protect the entire face.
-
Don Outer Gloves: Ensure they completely cover the cuff of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Remove Outer Gloves: Peel them off from the cuff, turning them inside out to trap any contaminants.
-
Remove Face Shield: Handle by the headband, avoiding contact with the front surface.
-
Remove Flame-Resistant Lab Coat: Unfasten and roll it away from the body, keeping the contaminated outer surface contained.
-
Remove Goggles: Handle by the strap.
-
Remove Inner Nitrile Gloves: Follow the same procedure as for the outer gloves.
-
Wash Hands Thoroughly: Use soap and water.
Visualizing the Workflow: PPE Selection and Emergency Response
The following diagram illustrates the decision-making process for ensuring a safe working environment when handling Trimesitylgallium.
Caption: PPE selection and emergency response workflow for Trimesitylgallium.
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, the potential for accidents exists. A well-rehearsed emergency plan is a critical component of a safe laboratory environment.
In Case of Skin Contact:
-
Immediately proceed to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Remove all contaminated clothing while under the shower.[1]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately proceed to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1]
-
Do not wear contact lenses when handling Trimesitylgallium.[1]
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If the spill ignites, use a Class D fire extinguisher (dry powder, soda ash, or lime). NEVER use water, foam, or halogenated extinguishers. [1]
-
The spill should only be cleaned up by trained personnel wearing appropriate PPE.
Disposal of Contaminated Materials:
All materials contaminated with Trimesitylgallium, including gloves, absorbent pads, and empty containers, are considered hazardous waste.
-
Quenching: Residual Trimesitylgallium should be carefully quenched by slowly adding an inert solvent such as heptane or toluene, followed by the very slow addition of a proton source like isopropanol, under an inert atmosphere. This process is highly exothermic and should only be performed by experienced personnel.
-
Collection: All quenched materials and contaminated solids should be collected in a designated, properly labeled hazardous waste container.[4][6]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.
By adhering to these rigorous PPE and safety protocols, researchers can confidently and safely unlock the synthetic potential of Trimesitylgallium, advancing scientific discovery while prioritizing personal and collective well-being.
References
-
Purdue University. (n.d.). Pyrophoric Materials. Environmental Health and Safety. Retrieved from [Link]
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Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Environmental Health and Safety. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). C3. Safe Handling of Pyrophoric Materials. Environmental Health and Safety. Retrieved from [Link]
- Epichem. (2000, March 13). MATERIAL SAFETY DATA SHEET: Trimethylgallium.
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Columbia University. (n.d.). Emergency Spill Procedures. Research. Retrieved from [Link]
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Drexel University. (2013, August 18). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Environmental Health and Safety. Retrieved from [Link]
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University of Utah. (n.d.). Pyrophoric Materials Guidelines. Chemistry Department. Retrieved from [Link]
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
-
SDS Manager Inc. (n.d.). Trimethylgallium SDS. Retrieved from [Link]
- U.S. Nuclear Regulatory Commission. (2008, March). Attachment I - Item 19 Emergency Procedure.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]
- Rohm and Haas Electronic Materials LLC. (2015, April 20). SAFETY DATA SHEET: TRIETHYLGALLIUM OPTOGRADE™.
- Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Environmental Health & Safety. Retrieved from [Link]
- ChemSupply Australia. (2023, November). SAFETY DATA SHEET.
-
University of New Hampshire. (n.d.). Emergency Procedures for Spills of Radioactive Materials. Research and Innovation. Retrieved from [Link]
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- 3. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. drexel.edu [drexel.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
